Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is a chemical compound that belongs to the class of methanones, characterized by the presence of a carbonyl group (C=O) bonded to two distinct organic groups. This compound features a brominated pyridine and a piperidine moiety, which contribute to its unique chemical and physical properties.
The compound can be synthesized through various organic chemistry methods, primarily involving the reaction between appropriate precursors containing the pyridinyl and piperidinyl groups. Its molecular structure has been analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis, providing insights into its spatial arrangement and intermolecular interactions.
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- falls under the category of organic compounds known as ketones. More specifically, it is classified as an aryl ketone due to the presence of aromatic rings in its structure. Its systematic name reflects its complex structure, which includes a bromine atom substituent on the pyridine ring.
The synthesis of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- typically involves several steps:
Technical details regarding specific reagents, solvents, temperatures, and reaction times can vary based on laboratory protocols and desired yield.
The molecular formula for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is . The structure consists of:
X-ray crystallography studies provide detailed insights into bond lengths, angles, and dihedral angles. For instance, typical bond lengths in similar compounds range around 1.34 Å for C-C bonds and 1.20 Å for C-N bonds.
Methanone compounds generally participate in various chemical reactions such as:
Technical details about reaction conditions (e.g., temperature, solvent) are crucial for optimizing yields.
The mechanism of action for Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- primarily revolves around its interaction with biological targets:
Data from pharmacological studies would provide insights into specific pathways influenced by this compound.
Relevant data from spectral analyses (NMR, IR) would further elucidate functional groups present in the compound.
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- has potential applications in various scientific fields:
Research into these applications continues to evolve as new synthetic routes and biological studies are conducted.
(5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl) methanone represents a structurally novel class of epigenetic modulators targeting histone-modifying enzymes, particularly Protein Arginine Methyltransferase 1 (PRMT1). This enzyme catalyzes the asymmetric dimethylation of arginine residues on histone H4 (H4R3me2a), a post-translational modification associated with transcriptional activation in cancer cells. The compound's pyridine-piperidine hybrid scaffold enables high-affinity binding to the PRMT1 cofactor binding site through multiple molecular interactions [10]. The 5-bromo substituent on the pyridine ring enhances hydrophobic interactions within the catalytic pocket, while the 4-methylpiperidine moiety provides optimal steric positioning for disrupting S-adenosylmethionine (SAM) cofactor binding [10].
Table 1: Key Structural Features Enabling PRMT1 Inhibition
Structural Element | Role in PRMT1 Inhibition | Molecular Interaction |
---|---|---|
5-Bromo-3-pyridinyl | Core binding element | Halogen bonding with Phe44 and hydrophobic stacking with Tyr39 |
4-Methylpiperidinyl | Conformational stabilization | Hydrogen bonding with Glu144 and steric occlusion of SAM binding |
Methanone linker | Spatial orientation | Optimal distance (4.2Å) between aromatic and alicyclic systems |
Mechanistically, this inhibition disrupts the epigenetic signaling cascade downstream of PRMT1, leading to reduced H4R3me2a levels and subsequent downregulation of oncogenes like MYC and CCND1. In biochemical assays, structural analogues demonstrate concentration-dependent suppression of methyltransferase activity, with >80% inhibition achieved at 1μM concentrations in leukemia cell lysates. The compound's unique sp³-rich character (Fsp³=0.45) confers superior selectivity over other epigenetic targets like LSD1 and DNMTs compared to flat heterocyclic inhibitors [10]. Molecular dynamics simulations reveal stable binding with ΔG = -9.8 kcal/mol and residence times >300 seconds, explaining its sustained epigenetic effects in cellular environments [10].
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